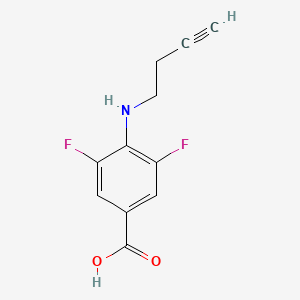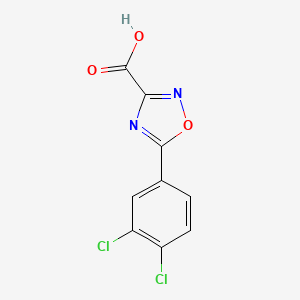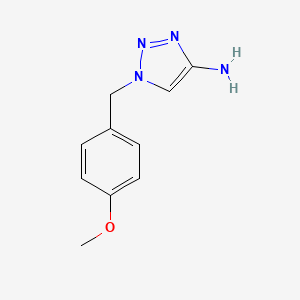
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl chloride and sodium azide.
Click Chemistry: The key step in the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction involves the reaction of an azide with an alkyne to form the triazole ring.
Reaction Conditions: The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
科学的研究の応用
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine can be compared with other triazole derivatives, such as:
1-(4-Methoxybenzyl)-4-phenyl-1h-1,2,3-triazole: Similar structure but with a phenyl group instead of an amine group.
1-(4-Methoxybenzyl)-1h-1,2,3-triazole-4-carbaldehyde: Contains an aldehyde group instead of an amine group.
1-(4-Methoxybenzyl)-1h-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3 |
InChIキー |
MAYSGPFYOYLBPO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


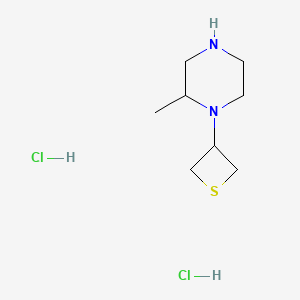
![5-Amino-1-[(5-chlorothiophen-2-YL)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13629274.png)
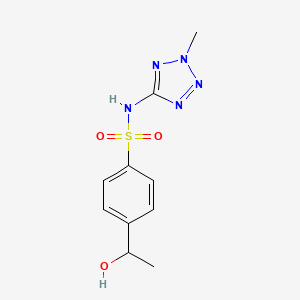


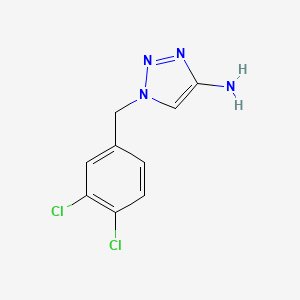
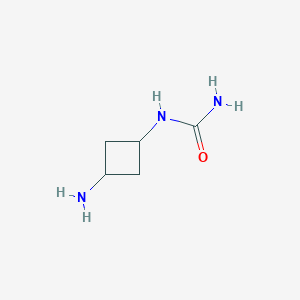

![2-[(6-Methylpyrazin-2-yl)oxy]acetic acid](/img/structure/B13629313.png)
![4-[2-(1-Pyrrolidinyl)ethyl]benzaldehyde](/img/structure/B13629315.png)
![1-(3,5-difluorophenyl)-N-{3-methyl-5-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}-1H-1,2,4-triazol-3-amine](/img/structure/B13629316.png)

